molecular formula C16H23NO5S2 B7834439 3-(CYCLOPENTYLAMINO)-4-[(4-METHOXYPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

3-(CYCLOPENTYLAMINO)-4-[(4-METHOXYPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

Cat. No.: B7834439
M. Wt: 373.5 g/mol
InChI Key: VOXTWBRBGVRQCA-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(CYCLOPENTYLAMINO)-4-[(4-METHOXYPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a cyclopentylamino group, a methoxyphenylsulfonyl group, and a tetrahydrothiophene-1,1-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(CYCLOPENTYLAMINO)-4-[(4-METHOXYPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be constructed through cyclization reactions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Amination: The cyclopentylamino group can be introduced through nucleophilic substitution reactions.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiols, sulfides.

    Substitution products: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl and amino groups suggests potential interactions with proteins through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene cores but different substituents.

    Sulfonyl compounds: Compounds with sulfonyl groups attached to various aromatic or aliphatic systems.

    Amino compounds: Compounds with amino groups attached to different heterocyclic or aromatic systems.

Uniqueness

The uniqueness of 3-(CYCLOPENTYLAMINO)-4-[(4-METHOXYPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(3S,4R)-N-cyclopentyl-4-(4-methoxyphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S2/c1-22-13-6-8-14(9-7-13)24(20,21)16-11-23(18,19)10-15(16)17-12-4-2-3-5-12/h6-9,12,15-17H,2-5,10-11H2,1H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXTWBRBGVRQCA-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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